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Compound of Interest

Compound Name: Mivavotinib

Cat. No.: B569308 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of Mivavotinib, a dual spleen

tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) inhibitor, with other established

tyrosine kinase inhibitors (TKIs), primarily focusing on Bruton's tyrosine kinase (BTK) inhibitors.

This document is intended for researchers, scientists, and drug development professionals to

offer an objective comparison based on available clinical trial data.

Introduction
Mivavotinib (formerly TAK-659) is an investigational TKI that targets both SYK and FLT3,

pathways implicated in various hematological malignancies.[1][2][3] Its safety profile is of

paramount importance in determining its therapeutic window and potential patient populations.

This guide compares the adverse event (AE) data of Mivavotinib with first- and second-

generation BTK inhibitors, namely ibrutinib, acalabrutinib, and zanubrutinib. It is crucial to note

that the clinical trial populations for Mivavotinib (primarily acute myeloid leukemia and solid

tumors) differ significantly from those of BTK inhibitors (primarily chronic lymphocytic leukemia,

mantle cell lymphoma, and Waldenström's macroglobulinemia), which may influence the

observed adverse event profiles.

Comparative Safety Data
The following tables summarize the treatment-emergent adverse events (TEAEs) observed in

clinical trials of Mivavotinib and the selected BTK inhibitors. Direct comparison of incidence
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rates should be interpreted with caution due to differences in study designs, patient

populations, and duration of follow-up.

Table 1: Non-Hematologic Adverse Events (Any Grade)

Adverse Event
Mivavotinib
(NCT02323113)
[2][3][4]

Ibrutinib
(Pooled Data)

Acalabrutinib
(Pooled Data)

Zanubrutinib
(Pooled Data)

Diarrhea 40% 46% 37% 23%

Fatigue 35% 33% 21% 15%

Nausea - - 22% -

Cough - 26% 21% 21%

Upper

Respiratory Tract

Infection

- - 22% 39%

Headache - - 38% -

Arthralgia/Myalgi

a
- 37% 16% 24%

Rash - - - 27%

Contusion/Bruisi

ng
- - 22% 25%

Increased

AST/ALT
51%/33% - - -

Increased

Amylase/Lipase
37%/33% - - -

Pyrexia - 21% - -

Data for BTK inhibitors are compiled from various sources and represent a general safety

profile. "-": Data not reported in the specified source at a comparable frequency.

Table 2: Grade ≥3 Adverse Events
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Adverse Event
Mivavotinib
(NCT02323113)
[2][3][4]

Ibrutinib
(Pooled Data)

Acalabrutinib
(Pooled Data)

Zanubrutinib
(Pooled Data)

Febrile

Neutropenia
56% - - -

Anemia 28% - 7% 8%

Thrombocytopeni

a
21% - 3% 8%

Neutropenia - - 10% 23%

Increased

Amylase/Lipase
21%/21% - - -

Hemorrhage
26% (Grade ≥3

bleeding events)

Major

hemorrhage: 4%

Major

hemorrhage: 4%

Major

hemorrhage: 4%

Hypertension - 11% 4% 5%

Atrial Fibrillation - - 1% 3%

Pneumonia - - 6% (SAE)
11% (Serious

TEAE)

Data for BTK inhibitors are compiled from various sources and represent a general safety

profile. "-": Data not reported in the specified source at a comparable frequency.

Signaling Pathways
To understand the mechanisms of action and potential for off-target effects, the following

diagrams illustrate the signaling pathways targeted by Mivavotinib and BTK inhibitors.
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Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.
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Click to download full resolution via product page

Caption: Mivavotinib's Dual Inhibition of SYK and FLT3 Signaling Pathways.

Experimental Protocols
A summary of the methodologies for the key clinical trials cited is provided below. For complete

details, please refer to the respective clinical trial publications and registrations.

Mivavotinib (NCT02323113)
Study Design: This was a Phase Ib, multicenter, open-label, dose-escalation study of single-

agent, oral Mivavotinib in patients with relapsed or refractory acute myeloid leukemia

(AML).[4]

Objectives: The primary objective was to determine the maximum tolerated dose (MTD)

and/or recommended Phase 2 dose (RP2D) of Mivavotinib.[4] Secondary objectives

included characterizing the pharmacokinetic profile.[4]

Dosing: Patients received oral Mivavotinib once daily (QD) or twice daily (BID) in 28-day

cycles.[4] Dose escalation followed a standard 3+3 design.

Safety Assessments: Adverse events were monitored continuously and graded according to

the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE)

version 4.03.

ELEVATE-RR (NCT02477696): Acalabrutinib vs. Ibrutinib
Study Design: A Phase 3, randomized, multicenter, open-label, non-inferiority trial.

Patient Population: Patients with previously treated chronic lymphocytic leukemia (CLL) with

the presence of del(17p) or del(11q).

Intervention: Patients were randomized to receive either acalabrutinib or ibrutinib until

disease progression or unacceptable toxicity.

Primary Endpoint: Progression-free survival (PFS).
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Safety Assessments: Adverse events were collected at each visit and graded according to

CTCAE version 4.03.

ALPINE (NCT03734016): Zanubrutinib vs. Ibrutinib
Study Design: A global, randomized, open-label, Phase 3 trial.

Patient Population: Patients with relapsed or refractory CLL or small lymphocytic lymphoma

(SLL).

Intervention: Patients were randomized to receive either zanubrutinib or ibrutinib.

Primary Endpoint: Overall response rate (ORR).

Safety Assessments: Safety and tolerability were assessed by monitoring adverse events,

laboratory tests, vital signs, and electrocardiograms.

ASPEN (NCT03053440): Zanubrutinib vs. Ibrutinib
Study Design: A randomized, open-label, Phase 3 study.[1]

Patient Population: Patients with Waldenström's macroglobulinemia (WM).[1]

Intervention: Patients were randomized to receive either zanubrutinib or ibrutinib.[1]

Primary Endpoint: The proportion of patients achieving a complete response (CR) or a very

good partial response (VGPR).[1]

Safety Assessments: Safety was a key secondary endpoint, with monitoring of adverse

events.[1]

Discussion of Safety Profiles
Mivavotinib: The safety profile of Mivavotinib in the NCT02323113 trial in patients with

relapsed/refractory AML was characterized by a high incidence of hematologic toxicities,

including febrile neutropenia, anemia, and thrombocytopenia, which is expected in this patient

population.[2][3][4] Notably, bleeding events were common, with 70% of patients experiencing

a bleeding event of any grade and 26% experiencing grade ≥3 bleeding events.[2][3][4] This
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may be attributable to the on-target inhibition of SYK, which plays a role in platelet function.[4]

Gastrointestinal toxicities such as diarrhea were also frequent, as were elevations in liver and

pancreatic enzymes.[4]

BTK Inhibitors:

Ibrutinib (First-Generation): Ibrutinib is associated with a higher incidence of certain adverse

events compared to second-generation BTK inhibitors. These include atrial fibrillation,

hypertension, and major hemorrhage. Diarrhea and arthralgia are also common.

Acalabrutinib (Second-Generation): Acalabrutinib has demonstrated a more favorable

cardiovascular safety profile compared to ibrutinib, with lower rates of atrial fibrillation and

hypertension. Headache is a common adverse event, particularly early in treatment.

Zanubrutinib (Second-Generation): Zanubrutinib also shows a favorable safety profile with a

lower incidence of atrial fibrillation compared to ibrutinib. Neutropenia is a notable

hematologic toxicity.

Comparative Insights:

A direct comparison of the safety profiles is challenging due to the disparate patient populations

and underlying diseases studied. The Mivavotinib AML trial enrolled a heavily pre-treated and

acutely ill population, which inherently has a higher risk of complications like bleeding and

infections compared to the more chronic B-cell malignancy populations in the BTK inhibitor

trials.

The high rate of bleeding with Mivavotinib is a key differentiator and warrants careful

consideration, especially in thrombocytopenic patients.[2][3][4] While BTK inhibitors also carry

a risk of bleeding, the reported rates of major hemorrhage in large studies appear to be lower

than the grade ≥3 bleeding events observed with Mivavotinib in the AML setting.

The non-hematologic adverse event profiles also show some differences. While diarrhea is

common across these TKIs, the high incidence of elevated liver and pancreatic enzymes with

Mivavotinib is a notable feature.

Conclusion
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Mivavotinib, a dual SYK/FLT3 inhibitor, demonstrates a distinct safety profile from that of BTK

inhibitors. The most prominent safety concern identified in early clinical development is the risk

of bleeding, likely an on-target effect of SYK inhibition. Hematologic toxicities are also

significant, though this is confounded by the underlying disease in the primary study

population.

Second-generation BTK inhibitors, acalabrutinib and zanubrutinib, generally offer an improved

safety profile over the first-generation inhibitor ibrutinib, particularly concerning cardiovascular

events.

For drug development professionals, these findings underscore the importance of target

selectivity and the inherent risks associated with inhibiting pathways crucial for normal

physiological processes, such as SYK in platelet function. Further clinical investigation in

different patient populations is necessary to fully characterize the safety and therapeutic

potential of Mivavotinib. Researchers should consider the distinct adverse event profiles when

designing future studies and selecting appropriate patient cohorts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b569308#comparative-analysis-of-mivavotinib-safety-
profile-with-other-tkis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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